
Azddmec
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de la 3’-Azido-2’,3’-didesoxi-5-metilcitidina implica múltiples pasos, comenzando con los precursores nucleósidos apropiados. Los pasos clave incluyen la introducción del grupo azido en la posición 3’ y el grupo metilo en la posición 5’. Las condiciones de reacción típicamente implican el uso de azidotrimetilsilano y una base adecuada para facilitar el proceso de azidación.
Métodos de producción industrial: La producción industrial de 3’-Azido-2’,3’-didesoxi-5-metilcitidina sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando técnicas de purificación avanzadas, como la cromatografía, para garantizar que el producto final cumpla con los estándares farmacéuticos.
Análisis De Reacciones Químicas
Copper-Free Click Cycloaddition
The 3'-azido group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes (e.g., DIFO or dibenzocyclooctynes) to form stable 1,2,3-triazole linkages .
Reaction Type | Conditions | Product | Kinetics |
---|---|---|---|
SPAAC with DIFO | Aqueous, room temperature | Triazole-linked conjugate |
This reaction is critical for bioconjugation in antiviral prodrug development .
Phosphorylation and Prodrug Activation
Azddmec is phosphorylated intracellularly to its active triphosphate form, inhibiting viral RNA-dependent RNA polymerases .
Enzyme | Reaction | Product | Role |
---|---|---|---|
Cellular kinases | Sequential phosphorylation | This compound triphosphate | Chain termination in viral RNA |
Hydrolysis and Stability
The azido group is stable under physiological pH but hydrolyzes under strong acidic or reducing conditions, yielding amines .
Condition | Reaction | Byproduct |
---|---|---|
Acidic hydrolysis (pH < 2) | Ammonia |
Synthetic Routes
This compound is synthesized via nucleoside modification:
Aplicaciones Científicas De Investigación
La 3’-Azido-2’,3’-didesoxi-5-metilcitidina tiene varias aplicaciones de investigación científica:
Química: Utilizado como herramienta para estudiar análogos de nucleósidos y sus interacciones con las enzimas.
Biología: Employed in research on viral replication mechanisms, particularly HIV-1.
Medicina: Investigado por su potencial como agente antiviral en el tratamiento de infecciones por VIH.
Industria: Utilizado en el desarrollo de medicamentos antivirales y agentes terapéuticos.
Mecanismo De Acción
El mecanismo de acción de la 3’-Azido-2’,3’-didesoxi-5-metilcitidina implica su incorporación al ADN viral por la enzima transcriptasa inversa del VIH-1. Una vez incorporado, actúa como un terminador de cadena, evitando la elongación adicional del ADN viral y, por lo tanto, inhibiendo la replicación viral . Los objetivos moleculares incluyen la enzima transcriptasa inversa y la vía de síntesis de ADN viral.
Comparación Con Compuestos Similares
Compuestos similares:
3’-Azido-3’-desoxitimidina (AZT): Otro análogo de nucleósido con un mecanismo de acción similar.
2’,3’-Didesoxiinosina (ddI): Un análogo de nucleósido utilizado en el tratamiento de infecciones por VIH.
Singularidad: La 3’-Azido-2’,3’-didesoxi-5-metilcitidina es única debido a sus modificaciones estructurales específicas, que confieren una mayor selectividad y potencia contra la transcriptasa inversa del VIH-1. Su grupo azido en la posición 3’ y el grupo metilo en la posición 5’ lo distinguen de otros análogos de nucleósidos, proporcionando un mecanismo de acción y un perfil terapéutico distintos.
Actividad Biológica
3'-Azido-2',3'-dideoxy-5-methylcytidine (AzddMeC) is a nucleoside analog that has garnered attention due to its potent antiviral activity, particularly against human immunodeficiency virus type 1 (HIV-1). This compound is structurally related to other nucleoside reverse transcriptase inhibitors, such as 3'-azido-3'-deoxythymidine (AZT) and 2',3'-dideoxycytidine (ddC), making it a significant candidate in the field of antiviral drug development.
Antiviral Efficacy
This compound exhibits strong antiviral properties, primarily through its action as an inhibitor of HIV-1 replication. Studies have demonstrated that it has a selective inhibition profile against the virus in vitro, showcasing its potential as a therapeutic agent for HIV treatment. The compound's mechanism involves incorporation into viral DNA during reverse transcription, which ultimately leads to termination of the viral DNA chain .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied extensively in animal models. Following administration, this compound displays a biexponential decline in serum concentrations, with a terminal half-life ranging from 0.5 to 1.3 hours. The total clearance rate is approximately 2.00 ± 0.41 liters/hr/kg, with renal excretion being a primary route for its elimination . Notably, this compound is metabolized to AZT, which is another well-known antiviral agent .
Case Studies
Case Study 1: Efficacy in Rhesus Monkeys
In a controlled study involving male rhesus monkeys, this compound was administered at a dosage of 60 mg/kg. The results indicated that the compound effectively reduced viral loads and demonstrated significant antiviral activity against HIV-1. The pharmacokinetic data revealed that the oral bioavailability was about 26 ± 13%, indicating variability in absorption rates .
Case Study 2: Comparative Analysis with Other Nucleoside Analogues
A comparative study evaluated the antiviral efficacy of this compound against other nucleoside analogs such as AZT and ddC. This compound showed superior potency in inhibiting HIV-1 replication at lower concentrations compared to AZT and ddC, highlighting its potential as a more effective therapeutic option .
In Vitro Studies
In vitro analyses have confirmed that this compound exhibits dose-dependent inhibition of HIV-1 replication. The compound was found to activate cellular pathways associated with immune response, including the production of tumor necrosis factor (TNF), which may contribute to its antiviral effects .
Summary of Key Findings
Parameter | Value |
---|---|
Terminal Half-Life | 0.5 - 1.3 hours |
Total Clearance | 2.00 ± 0.41 liters/hr/kg |
Oral Bioavailability | 26 ± 13% |
Primary Metabolite | AZT |
Antiviral Activity | Potent against HIV-1 |
Propiedades
IUPAC Name |
4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c1-5-3-16(10(18)13-9(5)11)8-2-6(14-15-12)7(4-17)19-8/h3,6-8,17H,2,4H2,1H3,(H2,11,13,18)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSDAHQGNUAEBC-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236164 | |
Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87190-79-2 | |
Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087190792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is AzddMeC (CS-92) and how does it work?
A1: 3′-Azido-2′,3′-dideoxy-5-methylcytidine, also known as this compound or CS-92 (and sometimes abbreviated as AZ-dCMe), is a nucleoside analog with potent antiviral activity against human immunodeficiency virus (HIV). It exhibits structural similarities to both 3′-azido-3′-deoxythymidine (AZT) and 2′,3′-dideoxycytidine (ddC). this compound acts by inhibiting the reverse transcriptase enzyme crucial for HIV replication. []
Q2: How does this compound interact with HIV reverse transcriptase?
A2: The 5'-triphosphate form of this compound (this compound-TP) competitively inhibits HIV-1 reverse transcriptase. It exhibits a significantly higher affinity for the enzyme compared to ddCTP, with an inhibition constant (Kis) of 0.0093 μM. [] This interaction disrupts the viral DNA synthesis process, ultimately halting HIV replication. []
Q3: Is this compound effective against both HIV-1 and HIV-2?
A3: Yes, research indicates that this compound demonstrates effectiveness against both HIV-1 and HIV-2 in lymphocytes. []
Q4: How does the antiviral activity of this compound compare to AZT?
A4: While both compounds exhibit anti-HIV activity, in vitro studies suggest that this compound might be less effective than AZT in certain cell lines. This difference is potentially attributed to the poorer conversion of this compound to its active 5'-triphosphate form compared to AZT. []
Q5: What is the mechanism behind this compound's selectivity for HIV?
A5: this compound-TP exhibits a significantly higher affinity for HIV-1 reverse transcriptase compared to cellular DNA polymerase alpha, showing a 6000-fold lower concentration needed for similar inhibition. This selectivity profile suggests a promising therapeutic window for targeting HIV replication with minimal impact on host cell processes. []
Q6: How does this compound behave in different animal models?
A6: Pharmacokinetic studies reveal differences in this compound metabolism between rats and rhesus monkeys. While rats do not metabolize this compound to AZT, rhesus monkeys show detectable levels of a metabolite with characteristics similar to AZT. []
Q7: What is the pharmacokinetic profile of this compound?
A7: this compound exhibits a short half-life, ranging from 0.5 to 1.3 hours in rhesus monkeys and around 2.5 hours in rats. [, ] It demonstrates extravascular distribution, and its primary clearance routes include renal excretion of the unchanged drug and metabolic deamination to AZT (in some species). []
Q8: How bioavailable is this compound after oral administration?
A8: Oral bioavailability of this compound is incomplete and somewhat variable. In rhesus monkeys, it reaches approximately 21%. The rate of absorption after oral administration also displays variability. []
Q9: What is the significance of the N4 position in this compound derivatives?
A10: Modifications at the N4 position of this compound significantly impact its anti-HIV activity. Studies show that N4-phenylamino and N4-dimethylamino analogues exhibit potent anti-HIV activity comparable to AZT. [] This highlights the importance of the N4 position in the structure-activity relationship of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.